molecular formula C11H14N2 B13644461 1-Isopropyl-1H-indol-6-amine

1-Isopropyl-1H-indol-6-amine

Cat. No.: B13644461
M. Wt: 174.24 g/mol
InChI Key: VBOTXBDYNHMHGU-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indol-6-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method involves the use of aryl Grignard reagents and tert-butyl azodicarboxylate, which proceeds via the double Boc-protected arylhydrazine .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction typically requires methanesulfonic acid as a catalyst and is conducted under reflux conditions in methanol .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-indol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopropyl-1H-indol-6-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert its effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-indol-6-amine
  • 1-Ethyl-1H-indol-6-amine
  • 1-Propyl-1H-indol-6-amine

Comparison: 1-Isopropyl-1H-indol-6-amine is unique due to its specific isopropyl group, which can influence its biological activity and chemical reactivity. Compared to its methyl, ethyl, and propyl counterparts, the isopropyl group may provide different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-propan-2-ylindol-6-amine

InChI

InChI=1S/C11H14N2/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-8H,12H2,1-2H3

InChI Key

VBOTXBDYNHMHGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)N

Origin of Product

United States

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